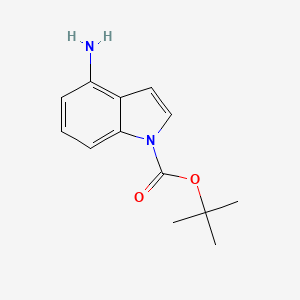

1-Boc-4-aminoindole

Description

Historical Context and Evolution of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030) in the mid-19th century. biocrates.com In 1866, Adolf von Baeyer first synthesized indole from oxindole (B195798) using zinc dust. pcbiochemres.com This foundational work laid the groundwork for what would become a burgeoning field of organic chemistry. irjmets.com A significant milestone was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains a cornerstone for creating substituted indoles. irjmets.comwikipedia.orgcreative-proteomics.com

The 1930s marked a turning point as the scientific community recognized the indole nucleus as a core component of many important alkaloids, such as tryptophan and auxins. pcbiochemres.com This realization sparked intensified research, revealing the indole scaffold's presence in a vast array of natural products and synthetic compounds with significant biological activities. ijpsr.info Over the years, numerous other synthesis methods have been developed, including the Leimgruber–Batcho, Baeyer-Emmerling, Hemetsberger, Madelung, and Larock syntheses, each contributing to the diverse toolkit available to chemists for constructing indole-containing molecules. pcbiochemres.com

Role of Indole Scaffold as a Privileged Structure in Drug Discovery

The indole ring system is widely regarded as a "privileged structure" in medicinal chemistry. ijpsr.infobohrium.comresearchgate.net This term describes a molecular scaffold that can bind to a range of different biological targets, making it a valuable starting point for the development of new drugs. mdpi.com The versatility of the indole nucleus allows it to mimic the structures of proteins and bind to enzymes in a reversible manner. ijpsr.info

This unique characteristic has led to the development of over 40 FDA-approved drugs containing the indole moiety, targeting a wide spectrum of clinical conditions including cancer, inflammation, viral infections, and neurological disorders. nih.gov The indole scaffold's presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174) further underscores its biological importance. ijpsr.infonih.gov

Overview of 4-Aminoindole (B1269813) Derivatives in Chemical Synthesis and Biological Applications

Within the vast family of indole derivatives, 4-aminoindoles have emerged as particularly important intermediates in chemical synthesis. chemimpex.com They serve as key building blocks for creating more complex molecules with a wide range of biological activities. chemimpex.comclockss.org

Research has demonstrated that 4-aminoindole derivatives are implicated in a variety of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. bohrium.comchemimpex.comresearchgate.net For instance, they have been investigated as inhibitors of enzymes like bacterial thymidylate synthase and protein kinase C θ (PKCθ), and as antagonists for receptors such as the transient receptor potential cation channel subfamily V member 1 (TRPV1). sigmaaldrich.com Furthermore, novel 4-aminoindole carboxamide derivatives have shown potential in curtailing the formation of α-synuclein and tau protein oligomers, which are associated with neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.net A series of 4-aminoindole derivatives have also been studied for their potential as antihypertensive agents and inhibitors of blood platelet aggregation. capes.gov.br

The synthesis of 4-aminoindoles can be challenging, often requiring multi-step procedures. clockss.org One common approach involves starting with 2-methyl-3-nitroaniline (B147196) and proceeding through acetylation, cyclization, and reduction steps. google.com Another method utilizes the reaction of 5-halo-4-oxo-4,5,6,7-tetrahydroindoles with amines. clockss.org

Rationale for Research Focus on 1-Boc-4-aminoindole

The focus on this compound stems from the strategic use of the tert-butyloxycarbonyl (Boc) protecting group. In organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation at another site on the molecule. researchgate.net

The Boc group is a widely used protecting group for amines due to its stability under various reaction conditions and its relatively straightforward removal. researchgate.net In the context of 4-aminoindole, the Boc group is attached to the nitrogen at the 1-position of the indole ring. This protection serves several crucial purposes:

Directing Group: The Boc group can influence the regioselectivity of subsequent reactions, directing functionalization to specific positions on the indole ring. For example, in iridium-catalyzed C-H borylation, the Boc group directs the borylation to the C-H positions beta to the nitrogen. nih.gov

Enhanced Solubility: The presence of the Boc group can improve the solubility of the indole derivative in organic solvents, facilitating its handling and purification.

Controlled Reactivity: By protecting the indole nitrogen, the Boc group allows chemists to perform reactions on other parts of the molecule, such as the amino group at the 4-position or the phenyl ring, without undesired side reactions involving the indole nitrogen. mdpi.org

Facilitating Synthesis: The use of a Boc protecting group can be instrumental in complex multi-step syntheses. For instance, a novel Boc migration was a key step in a successful synthesis of 3,4-diaminoindoles. acs.org

The ability to selectively remove the Boc group under specific conditions, often through thermolysis or treatment with acid or base, provides a strategic advantage in the synthesis of complex indole-based pharmaceuticals and other functional molecules. researchgate.netnih.gov Therefore, this compound represents a valuable and highly versatile intermediate for researchers in medicinal chemistry and organic synthesis. cymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-aminoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLWIGZVXJTALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646558 | |

| Record name | tert-Butyl 4-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-30-4 | |

| Record name | 1,1-Dimethylethyl 4-amino-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 4 Aminoindole and Its Precursors

Strategies for Indole (B1671886) Core Construction Relevant to 4-Aminoindole (B1269813) Derivatives

The construction of the indole core is the foundational step in synthesizing 4-aminoindole derivatives. Both traditional and contemporary methods are employed to build this bicyclic structure.

Traditional methods for synthesizing indoles have been adapted to produce 4-substituted derivatives. These methods often start with appropriately substituted aniline (B41778) precursors.

Fischer Indole Synthesis : This is one of the oldest and most reliable methods for synthesizing substituted indoles. wikipedia.org It involves the acid-catalyzed rearrangement of an arylhydrazone. luc.edu For 4-substituted indoles, the corresponding substituted arylhydrazones are required, which may not be readily available. luc.edu

Leimgruber–Batcho Indole Synthesis : This method is highly efficient for producing substituted indoles and is particularly popular in the pharmaceutical industry. wikipedia.org It can be used to prepare 4-aminoindole from 2,6-dinitrotoluene (B127279) and N,N-dimethylformamide dimethylacetal.

Bartoli Indole Synthesis : This reaction is another route to 4-aminoindoles, starting from 3-nitroaniline. rsc.org

Gassman Indole Synthesis : This one-pot reaction can produce 2,3-unsubstituted indoles from anilines. However, it is not effective for preparing certain substituted indoles, such as those with a methoxy (B1213986) group at the 5 or 7-position. luc.edu

Cadogan–Sundberg Synthesis : This method involves the reductive cyclization of o-vinylnitroarenes. mdpi.com

A common strategy involves the reduction of 4-nitroindoles to form 4-aminoindoles. rsc.org For instance, 4-nitroindole (B16737) can be protected with a triisopropylsilyl (TIPS) group, followed by reduction of the nitro group to an amine using hydrogen and a palladium on carbon catalyst. acs.org Another approach starts with 2-methyl-3-nitroaniline (B147196), which undergoes acetyl protection, cyclization to form an amide, and then nitro reduction to yield 4-aminoindole. google.com

Transition-metal catalysis has become a powerful tool for constructing the indole skeleton, offering high efficiency and selectivity. mdpi.comresearchgate.net These methods often involve C-H activation and cross-coupling reactions. mdpi.com

Palladium catalysts are widely used in indole synthesis. mdpi.comresearchgate.net They can facilitate both C-C and C-N bond formation. mdpi.com

C-H Activation : Palladium-catalyzed C-H activation enables the direct functionalization of C-H bonds, which is an atom-economical approach. nih.gov For example, the C-H arylation of indoles at the C7 position has been achieved with high selectivity using a phosphinoyl directing group and a pyridine-type ligand. acs.org

C-N Cross-Coupling : Palladium catalysts are also used in amination reactions to form the indole ring. For example, a palladium-catalyzed amination of aryl iodides can produce Boc-protected aryl hydrazines, which can then be condensed with a ketone to form an indole. nih.gov

Domino Reactions : Palladium catalysis can be used in domino reactions to synthesize complex indoles. For example, a three-component cross-coupling of o-iodoaniline, N-benzoyloxyamines, and norbornadiene can produce highly functionalized 4-aminoindoles. researchgate.net

| Catalyst/Reagent | Reactants | Product | Reference |

| Pd(OAc)2, pyridine-type ligand | Indole, arylboronic acid | C7-arylated indole | acs.org |

| Pd catalyst | Aryl iodide, benzylamine | Indoline | nih.gov |

| Pd/NBE catalysis | 2-iodoanisole, N-methyl-allylamine derivative | Tricyclic indole | researchgate.net |

Rhodium catalysts are also effective for C-H activation in indole synthesis. bohrium.comresearchgate.net They can be used to functionalize the C2, C4, and C7 positions of the indole scaffold. researchgate.net

Intramolecular Annulation : Rhodium(III)-catalyzed intramolecular annulation of alkyne-tethered acetanilides via C-H activation can lead to fused tricyclic indole scaffolds. rsc.org

Directed C-H Activation : A hydrazine-containing substituent can act as an internal oxidant and directing group in rhodium(III)-catalyzed C-H activation/cyclization of 2-acetyl-1-arylhydrazines with alkynes to prepare indoles. acs.org

Three-Component Synthesis : Rhodium(III) catalysis can be used in a three-component reaction of hydrazines, ketones, and diazo compounds to synthesize 1-aminoindoles. rsc.org

| Catalyst | Reactants | Product | Reference |

| Rh(III) catalyst | Alkyne-tethered acetanilides | Fused tricyclic indole | rsc.org |

| Rh(III) catalyst | 2-acetyl-1-arylhydrazines, alkynes | Indoles | acs.org |

| Rh(III) catalyst | Hydrazines, ketones, diazo compounds | 1-aminoindoles | rsc.org |

Copper catalysts offer a more economical alternative to precious metals like palladium and rhodium for indole synthesis. gaylordchemical.comnih.gov

Tandem Reactions : Copper-catalyzed tandem O-vinylation of arylhydroxylamines and nih.govnih.gov-sigmatropic rearrangement can produce highly substituted indoles. thieme-connect.com

Sequential Couplings : A one-pot synthesis of indole-3-carboxylic esters can be achieved through copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling reactions. rsc.org

Four-Component Cascade Annulation : A copper-catalyzed four-component reaction of quinones, indoles, terminal alkynes, and sulfonyl chlorides can produce sulfonyl-functionalized quinone-fused cyclopenta[b]indoles. rsc.org

| Catalyst | Reactants | Product | Reference |

| Cu catalyst | Arylhydroxylamines, vinyliodonium salts | Substituted indoles | thieme-connect.com |

| Cu(OAc)2 | Arylboronic acids, ester (Z)-3-aminoacrylates | Indole-3-carboxylic esters | rsc.org |

| Cu(acac)2 | Quinone, indole, alkyne, sulfonyl chloride | Sulfonyl-functionalized quinone-fused cyclopenta[b]indole | rsc.org |

Modern Transition-Metal-Catalyzed Annulation and Cyclization Reactions for Indole Formation

Rhodium-Catalyzed C-H Activation Strategies

Selective Functionalization at the C-4 Position of Indole Ring Systems

Functionalization of the C-4 position of the indole ring is challenging due to the lower reactivity of the C-H bonds on the benzene (B151609) ring compared to the pyrrole (B145914) ring. nih.govchim.it However, various strategies have been developed to achieve this selectivity.

Directing Groups : The use of directing groups is a common strategy to achieve site-selective C-H functionalization. For example, a formyl group at the C3 position can direct arylation to the C4 position using a palladium catalyst. nih.gov Similarly, a pivaloyl group at the C3 position can direct borylation to the C4 position without a metal catalyst. acs.org

Transient Directing Groups : Transient directing groups, such as alanine, can be used in palladium-catalyzed regioselective alkynylation at the C4-position of indoles. acs.org

Divergent Synthesis : A divergent synthesis of 4-aminoindoles can be achieved through a process involving oxidative dearomatization, imine exchange, a cascade 1,4-addition/cyclization/aromatization, and selective deprotection. rsc.orgrsc.org This method can produce 4-aminoindoles with either a free amine at the N1 or C4 position. rsc.orgrsc.org

| Method | Catalyst/Reagent | Directing Group | Functionalization | Reference |

| C4 Arylation | Pd(OAc)2, AgTFA | Glycine (transient) | Arylation | nih.gov |

| C4 Olefination | Pd catalyst | TfNH- | Olefination | nih.gov |

| C4 Borylation | BBr3 | Pivaloyl | Borylation | acs.org |

| C4 Alkynylation | Pd(II) catalyst | Alanine (transient) | Alkynylation | acs.org |

Directed Ortho-Metalation and Electrophilic Aromatic Substitution Approaches

Functionalization of the indole C4-position is challenging due to the higher intrinsic reactivity of the C3 and C2 positions within the pyrrole ring. nih.gov To overcome this, chemists employ strategies that either deactivate the pyrrolic ring or direct reactions specifically to the C4-position.

Directed Ortho-Metalation (DoM) is a powerful technique for achieving regioselective functionalization. msu.edu This approach involves the use of a directing metalation group (DMG), typically attached to the indole nitrogen, which positions a metalating agent (like an organolithium reagent) to deprotonate an adjacent C-H bond. While direct C4-metalation is possible, it often requires specific N-protecting groups or substitution patterns to steer the metalation away from the more acidic C2-position. researchgate.netuni-muenchen.de For instance, a secondary amide group attached to the indole can function as a DMG, allowing for lithiation at the ortho position. researchgate.net The resulting organometallic intermediate can then react with various electrophiles to install a desired functional group at the C4-position.

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction for functionalizing arenes. acs.org However, direct electrophilic attack at the C4-position of a simple indole is rare. The outcome is highly dependent on the nature of the electrophile and the substituents already present on the indole ring. wuxiapptec.com Judicious choice of substituents at the N1 and C3 positions is often crucial for directing electrophiles to the C4-position. nih.gov For example, introducing an electron-withdrawing group at C3, such as a carbonyl, can temper the nucleophilicity of the C2 position. nih.gov Similarly, a bulky or electron-withdrawing protecting group on the indole nitrogen, like N-Ts, can deactivate the C2 position, facilitating electrophilic attack at C4. nih.gov Early examples include the C4-selective thallation and mercuriation of N-sulfonylindoles or 3-carbonylindoles, where the metalated intermediates could be further derivatized. nih.gov

Regioselective Amination Strategies for 4-Aminoindole Formation

Directly installing an amino group at the C4-position of the indole nucleus requires highly selective methods. Transition metal-catalyzed C-H amination has emerged as a premier strategy. These reactions typically employ a directing group to guide the catalyst to the C4-C-H bond.

Various catalytic systems have been developed for this purpose:

Iridium(III) Catalysis : An aldehyde group at the C3-position can serve as a weak coordinating group to direct an Ir(III) catalyst for C4-amidation using sulfonyl azides. rsc.orgnih.gov This method is effective for both N-protected and unprotected indoles. nih.gov The resulting C4-amidoindole can then be deprotected to yield the desired 4-aminoindole derivative. nih.gov

Rhodium(III) Catalysis : Rh(III) catalysts have also been used for C4-amination. For instance, a tandem C4-arylamination and annulation of indole derivatives with anthranils has been achieved using a Rh(III) catalyst. rsc.org

Ruthenium(II) Catalysis : A Ru(II)-catalyzed reaction allows for the direct diamidation of 3-carbonylindoles at both the C4 and C5 positions using dioxazolones as the amide source. rsc.orgkaist.ac.kr Density functional theory (DFT) calculations have shown a kinetic preference for the initial C4-H ruthenation over C2-H activation. rsc.org

An alternative to direct C-H amination is the synthesis from pre-functionalized precursors. One method involves starting with 2-methyl-3-nitroaniline, which undergoes acetylation, cyclization to form a 4-nitroindole intermediate, and subsequent reduction of the nitro group to yield 4-aminoindole. google.com Another approach begins with 2-(2,6-diaminophenyl)ethanol, which can be cyclized to 4-aminoindoline by heating in aqueous sulfuric acid, followed by dehydrogenation over palladium on charcoal to form 4-aminoindole. oup.com

Introduction and Removal of the tert-Butoxycarbonyl (Boc) Protecting Group on the Indole Nitrogen

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines and indole nitrogens in organic synthesis due to its stability and the relative ease of its introduction and removal. bzchemicals.comsemanticscholar.org

The Boc group is typically installed on the indole nitrogen by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc-anhydride). bzchemicals.comnih.gov The reaction is usually performed in the presence of a base. bzchemicals.comsemanticscholar.org Common conditions include using a base like 4-(dimethylamino)pyridine (DMAP) or triethylamine (B128534) (TEA) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). bzchemicals.comsemanticscholar.org The amine nitrogen of the indole acts as a nucleophile, attacking one of the carbonyl carbons of the Boc-anhydride. bzchemicals.com

The protection of the indole nitrogen with a Boc group is particularly useful in complex syntheses, such as in Fmoc-based peptide synthesis where a Boc group on the tryptophan side-chain indole can prevent side reactions during cleavage steps. bzchemicals.com

The N-Boc group is valued for its stability under a variety of conditions, including nucleophilic attack, base hydrolysis, and catalytic hydrogenation, making it orthogonal to many other protecting groups. semanticscholar.orgarkat-usa.org However, it is labile under acidic conditions.

Deprotection Methods:

Acidic Cleavage : The most common method for removing a Boc group is through acidolysis. bzchemicals.com Strong acids like trifluoroacetic acid (TFA), often in a solvent like DCM, are widely used. bzchemicals.comacs.org The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and gaseous carbon dioxide to release the free amine. bzchemicals.comsemanticscholar.org Other acidic systems include HCl in organic solvents like ethyl acetate (B1210297) or dioxane, and aqueous phosphoric acid. semanticscholar.orgnih.gov

Thermal Deprotection : The Boc group can also be removed thermally. Heating N-Boc compounds in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection, a process that can be significantly accelerated by microwave irradiation. researchgate.net Thermal deprotection in continuous flow systems also allows for selective cleavage, for example, removing an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. nih.gov

Mild Basic/Nucleophilic Cleavage : While generally stable to base, specific methods have been developed for milder deprotection. A catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) at room temperature can efficiently cleave the N-Boc group from indoles. researchgate.net Another mild method utilizes 3-methoxypropylamine, which is proposed to work via an addition-elimination mechanism. researchgate.net

The choice of deprotection strategy is critical in multi-step syntheses to ensure that other sensitive functional groups in the molecule remain intact. nih.gov For instance, in a synthesis of diaminoindoles, a Boc group was cleaved with TFA after a TIPS group was removed with TBAF. acs.org

Strategies for N-Protection of Indoles with Boc Group

Convergent and Divergent Synthesis Strategies for 1-Boc-4-aminoindole

The construction of complex molecules like substituted indoles can be approached through either convergent or divergent synthetic plans, which offer advantages in efficiency and the ability to generate molecular diversity. beilstein-journals.orgresearchgate.net

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages. For this compound, a convergent approach might involve the synthesis of 4-aminoindole google.comoup.com followed by the N-Boc protection as a final or near-final step. For example, a multi-step synthesis starting from 4-nitroindole can be used to produce a di-Boc-protected 4-aminoindole intermediate, which can then be selectively deprotected. acs.orgacs.org

A divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a variety of structurally distinct products. beilstein-journals.orgrsc.org A process for the divergent synthesis of various 4-amino indoles has been reported, starting from 2-alkynylanilines. rsc.org This pathway proceeds through a cascade of reactions to form a 4-amino indole core, which can then be selectively functionalized. rsc.org For example, 4-aminoindoles can act as 1,4-bisnucleophiles in three-component reactions to generate a diverse library of tricyclic indoles, showcasing a diversity-oriented synthesis strategy. rsc.org This highlights how a common precursor, potentially a protected 4-aminoindole, can serve as a branching point for creating a wide range of complex molecules.

Flow Chemistry Applications in the Synthesis of Indole Derivatives

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is increasingly being adopted for the synthesis of heterocyclic compounds, including indoles. mdpi.comresearchgate.net This technology offers significant advantages over traditional batch processing, such as enhanced reaction speed, improved safety, precise control over reaction parameters (temperature, pressure, and time), and easier scalability. mdpi.comlabmanager.com

Several classical indole syntheses have been successfully adapted to flow conditions:

Fischer Indole Synthesis : This cornerstone reaction has been performed in continuous flow systems, sometimes assisted by microwaves, to reduce reaction times from hours to minutes and improve productivity. mdpi.comresearchgate.net For example, the synthesis of 7-ethyltryptophol, an intermediate for the drug Etodolac, was achieved with a short residence time of 3 minutes at 150 °C using a flow reactor. uc.pt

Reissert Indole Synthesis : The reductive cyclization of o-nitrobenzylcarbonyl compounds has also been intensified under continuous flow conditions. mdpi.com

Hemetsberger–Knittel Synthesis : This method for preparing indoles showed similar yields in flow systems compared to microwave-assisted batch reactions but with a significant reduction in reaction time (from 10 minutes to about 1 minute). mdpi.com

A research group at Nagoya University developed an ultrafast microflow synthesis method for indole derivatives that allows for reactions to be completed in less than a second at room temperature, achieving high yields by preventing unwanted side reactions. labmanager.com While not specific to this compound, these examples demonstrate the powerful potential of flow chemistry for the efficient and scalable production of a wide variety of indole-based structures. labmanager.comuc.pt The precise control offered by flow systems is particularly advantageous for managing highly reactive intermediates and optimizing complex reaction sequences. labmanager.com

Interactive Data Tables

Table 1: Regioselective C4-Amination/Amidation of Indoles

Table 2: N-Boc Deprotection Methods for Indoles

Advanced Chemical Transformations and Derivatizations of 1 Boc 4 Aminoindole

Cross-Coupling Reactions at the 4-Amino Position of 1-Boc-4-aminoindole

While the 4-amino group is primarily a nucleophile, its presence is pivotal for various cross-coupling strategies. It can either participate directly in C-N bond-forming reactions or be transformed into a functional group suitable for C-C bond-forming couplings.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an organoboron species with a halide or triflate. libretexts.orgmdpi.com Direct Suzuki coupling at the nitrogen of the 4-amino group is not a standard transformation. However, the 4-amino group can be strategically converted into a leaving group, such as a halide, via a diazotization-Sandmeyer reaction sequence. This two-step process would render the C4-position of the indole (B1671886) core susceptible to Suzuki-Miyaura coupling.

An alternative and more common approach involves using a pre-halogenated indole core. For instance, Suzuki-Miyaura reactions have been successfully performed on various halo-indoles, including chloro-, bromo-, and iodo-indoles, demonstrating the feasibility of arylating the indole scaffold. nih.gov The synthesis of complex amino acid derivatives through Suzuki-Miyaura coupling highlights the reaction's broad functional group tolerance. nih.gov For a substrate like this compound, halogenation would likely be directed to other positions on the ring (e.g., C3, C5, or C7), which could then undergo coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Indole Scaffolds This table illustrates general conditions for Suzuki-Miyaura reactions on indole derivatives, which could be adapted for a suitably functionalized this compound derivative.

| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partners | Reference |

|---|---|---|---|---|---|

| Pd/C | K₂CO₃ | DMF | Reflux | 4-Iodoanisole, Phenylboronic acid | scielo.org.mx |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 3-Chloroindazole, 5-Indole boronic acid | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4-Hydroxyphenylglycine derivative, Arylboronic acid | mdpi.com |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides/triflates and amines. libretexts.orgorganic-chemistry.org In this context, the 4-amino group of this compound acts as the amine nucleophile, reacting with various aryl or heteroaryl halides to produce N-arylated derivatives. This reaction significantly expands the structural diversity achievable from the parent aminoindole.

The reaction is typically carried out using a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, or tBuXphos) and a base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃). nih.govacs.org The choice of ligand and base is crucial for achieving high yields, especially with less reactive aryl chlorides or sterically hindered substrates. organic-chemistry.org

Table 2: Examples of Buchwald-Hartwig N-Arylation of Amines This table provides examples of conditions applicable to the N-arylation of this compound.

| Amine Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole | Aryl Iodide/Bromide/Chloride | Pd₂(dba)₃ / Bulky Phosphine | NaOtBu | Toluene | - | organic-chemistry.org |

| Chiral Primary Amine | Bromonaphthalene | Pd Catalyst | - | - | 63 | acs.org |

| Aniline (B41778) | Aryl Iodide/Bromide | CuI / trans-1,2-Diaminocyclohexane | K₂CO₃ | Water | Excellent | researchgate.net |

Similar to the Suzuki-Miyaura reaction, the Sonogashira and Heck reactions are not typically performed directly on an amino group. These reactions require an electrophilic partner, usually an aryl or vinyl halide/triflate.

The Sonogashira reaction couples terminal alkynes with aryl halides using a palladium-copper co-catalyst system. mdpi.comresearchgate.net To functionalize the this compound scaffold via this method, the amino group would first need to be converted to a halide. Alternatively, acyl Sonogashira coupling, which uses acyl chlorides, could be employed if the amino group were first acylated and then transformed. mdpi.com Domino reactions involving Sonogashira coupling are also used to synthesize substituted aminoindoles from simpler precursors. thieme-connect.deresearchgate.net

The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene under palladium catalysis. wikipedia.org Intramolecular Heck reactions are a known strategy for creating fused polycyclic indole systems. researchgate.net Tandem Heck reactions have been developed for the synthesis of 3-aminoindoles from aryl iodides and other starting materials. nih.govfigshare.comacs.org For a molecule like this compound, a Heck reaction would necessitate prior halogenation of the indole ring. The amino-Heck reaction variant, which forms a C-N bond, typically involves the intramolecular reaction of a tethered amine with an alkene. wikipedia.org

Buchwald-Hartwig Amination for C-N Bond Formation

Exploiting the 4-Amino Group as a Nucleophile or Precursor to Other Functionalities

The primary reactivity of the 4-amino group in this compound is nucleophilic. This allows for a wide array of derivatizations through reactions with various electrophiles.

The nucleophilic nitrogen of the 4-amino group readily attacks electrophilic carbon and sulfur centers.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) or under Schotten-Baumann conditions (aqueous NaOH) yields N-acylated 4-aminoindoles. reddit.comchemguide.co.uk This reaction is generally high-yielding and tolerant of the Boc-protecting group, provided strongly acidic conditions are avoided during workup. reddit.com Regioselective acylation at the C3 position of indoles is also a well-established transformation, often using a Lewis acid catalyst. organic-chemistry.orgresearchgate.net Palladium-catalyzed carbonylative coupling of sulfonyl azides with indoles can also produce N-acylsulfonamides. acs.org

Sulfonylation: The 4-amino group can be converted to a sulfonamide by reacting with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This transformation is useful for introducing sulfonamide moieties, which are important pharmacophores. The synthesis of ortho-sulfonyl anilines has been achieved via rearrangement of O-(arenesulfonyl)hydroxylamines, highlighting advanced methods for introducing this functionality. researchgate.net

Alkylation: The 4-amino group can undergo N-alkylation with alkyl halides, though over-alkylation can be an issue. More importantly, the 4-amino group serves as a powerful directing group, activating the C7 position of the indole ring for electrophilic alkylation. chemistryviews.orgnih.gov Friedel-Crafts alkylation at the C7 position of 4-aminoindoles with electrophiles like β,γ-unsaturated α-keto esters, para-quinone methides, and α-bromoenals has been achieved with high regioselectivity. tandfonline.comresearchgate.netrsc.orgacs.orgtandfonline.com These reactions can be performed under catalyst-free conditions or by using chiral organocatalysts to achieve enantioselectivity. chemistryviews.orgtandfonline.comrsc.org

Table 3: Representative Nucleophilic Reactions of the 4-Amino Group

| Reaction Type | Electrophile | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acyl Chloride | Pyridine or TEA, DCM | N-Acyl-4-aminoindole | reddit.comchemguide.co.uk |

| Sulfonylation | Sulfonyl Chloride | Base (e.g., Pyridine) | N-Sulfonyl-4-aminoindole | google.com |

| C7-Alkylation | p-Quinone Methide | Catalyst-free, PhCl, 0 °C | C7-Alkylated-4-aminoindole | tandfonline.com |

| C7-Alkylation | α-Bromoenal | NHC Catalyst, NaHCO₃, CHCl₃ | C7-Alkylated-4-aminoindole | chemistryviews.orgacs.org |

| C7-Alkylation | β,γ-Unsaturated α-Keto Ester | Chiral Magnesium Phosphate (B84403) | C7-Alkylated-4-aminoindole | researchgate.net |

The reactivity of the 4-aminoindole (B1269813) scaffold extends to more complex electrophiles, including diazo compounds, which are precursors to carbenes.

Rhodium-catalyzed reactions of various indole derivatives with diazo compounds are known to produce complex heterocyclic systems through C-H activation and annulation pathways. rsc.orgresearchgate.net For instance, Rh(III)-catalyzed coupling of 3-diazoindolin-2-imines with 2-arylpyridines furnishes 3-aryl-2-aminoindoles. acs.org Copper-catalyzed annulation of enaminothiones with indoline-based diazo compounds has also been reported to form spiroindoline-fused heterocycles. While direct reaction of this compound with a diazo compound to achieve N-H insertion is plausible, a more common transformation involves the amino group directing C-H functionalization elsewhere on the ring.

The electron-donating nature of the 4-amino group strongly activates the indole ring towards electrophilic aromatic substitution. As mentioned, this has been extensively exploited in Friedel-Crafts alkylations at the C7 position with a variety of electrophiles, including ketoimines and enamides, often with high stereo- and regiocontrol. researchgate.netrsc.orgrsc.orgbohrium.com

Acylation, Sulfonylation, and Alkylation Reactions

Friedel-Crafts Alkylation and Acylation Reactions on the Indole Ring System with 4-Amino Substitution

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, and its application to the this compound system provides a direct method for C-C bond formation on the indole's carbocyclic ring. The 4-amino group, even when protected, significantly influences the regiochemical outcome of these electrophilic substitution reactions.

Friedel-Crafts alkylation of 4-aminoindoles has been shown to be highly regioselective. The amino group at the C4 position acts as a para-directing group, favoring substitution at the C7 position. nih.gov This is a notable deviation from the typical reactivity of indoles, where electrophilic attack predominantly occurs at the C3 position of the pyrrole (B145914) ring. nih.gov This C7-selectivity allows for the synthesis of 4,7-difunctionalized indoles, which are valuable building blocks in medicinal chemistry. researchgate.netnih.gov Chiral phosphoric acids (CPAs) have been effectively used to catalyze the enantioselective Friedel-Crafts alkylation of 4-aminoindoles with various electrophiles, including β,γ-unsaturated α-ketimino esters and trifluoromethyl ketones, affording C7-functionalized products in high yields and enantioselectivities. nih.govresearchgate.netacs.org In some cases, the regioselectivity can be switched between the C3 and C7 positions by changing the solvent polarity. beilstein-journals.org

While less specific data exists for the Friedel-Crafts acylation of this compound, the general principles of indole acylation apply. Friedel-Crafts acylation of unprotected indoles often leads to a mixture of N-acylated and C3-acylated products, and can be complicated by polymerization under harsh Lewis acid conditions. ikm.org.myresearchgate.net The use of milder Lewis acids, such as Y(OTf)₃ or SnCl₄, and acylating agents like acid anhydrides can favor C3-acylation with improved yields. ikm.org.myresearchgate.net For this compound, the N1 position is protected, thus preventing N-acylation and directing the reaction towards the indole ring. The C4-amino directing effect would be expected to favor C7 acylation, although competition with the inherently nucleophilic C3 position remains a factor. Intramolecular Friedel-Crafts acylations are also powerful methods for constructing polycyclic systems, typically forming five- or six-membered rings fused to the indole core. masterorganicchemistry.comacs.orgscirp.org

| Reaction Type | Electrophile/Reagent | Catalyst | Position | Yield | Notes | Ref |

| Alkylation | β,γ-Unsaturated α-ketimino esters | Chiral Phosphoric Acid (CPA) | C7 | up to 97% | High enantioselectivity (up to 99% ee). | nih.gov |

| Alkylation | Trifluoromethyl ketones | Spirocyclic Phosphoric Acid | C7 | up to 98% | Furnishes products with a trifluoromethylated tertiary alcohol scaffold. | researchgate.net |

| Alkylation | Cyclic Thioimidates | Chiral Phosphoric Acid (CPA) | C7 | up to 99% | Forms a chiral N,S-acetal motif with >99% ee. | nih.gov |

| Alkylation | N-Boc-α-ketimino esters | Chiral Phosphoric Acid (CPA) | C3 / C7 | - | Regioselectivity is solvent-dependent. | beilstein-journals.org |

| Acylation | Acyl Chlorides / Anhydrides | Various Lewis Acids (e.g., Y(OTf)₃) | C3 (general) | Moderate to High | N-protection prevents N-acylation; C4-amino group directs to C7. | researchgate.net |

Cycloaddition and Annulation Reactions Involving this compound

Cycloaddition and annulation reactions provide powerful strategies for rapidly increasing molecular complexity, and this compound is an excellent substrate for these transformations, leading to the formation of novel fused polycyclic indole systems.

A variety of annulation strategies have been employed to construct rings fused to the 3,4-positions of the indole core. These methods often involve transition-metal catalysis to generate reactive intermediates that undergo subsequent cyclization. For instance, gold-catalyzed processes involving a post-Ugi dearomatization/ipso-cyclization/Michael addition sequence have been used to create polycyclic azepino[5,4,3-cd]indoles with excellent diastereoselectivity. acs.org

A particularly noteworthy transformation is the iridium-catalyzed asymmetric [4+3] cycloaddition of racemic 4-indolyl allylic alcohols with azomethine ylides. This reaction, promoted by zinc triflate, provides efficient access to biologically significant azepino[3,4,5-cd]indoles with high yields and excellent control over both diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee). acs.orgnih.govacs.org This highlights the utility of the 4-substituted indole framework in complex, multicomponent reactions to build challenging seven-membered rings. rsc.org Similarly, Lewis acid-mediated [4+3] cyclizations between indole-substituted substrates and donor-acceptor cyclopropanes furnish cycloheptannelated indoles through a Friedel-Crafts/Michael addition cascade. acs.orgnih.gov

The structure of 4-aminoindole, possessing two nucleophilic centers at the C3-position and the 4-amino group, makes it an ideal candidate for diversity-oriented synthesis. It can act as a 1,4-bisnucleophile, reacting with suitable electrophiles to construct tricyclic indole skeletons bearing a 3,4-fused seven-membered ring. researchgate.net

This strategy has been demonstrated in three-component reactions where 4-aminoindoles react with aldehydes and α,β-unsaturated compounds. researchgate.net These one-pot syntheses can generate various complex scaffolds, such as 1H-azepino[4,3,2-cd]indoles, 4,6-dihydro-1H-azepino[4,3,2-cd]indoles, and 1,3,4,6-tetrahydro-5H-azepino[4,3,2-cd]indol-5-ones, in moderate to good yields. This approach provides a new platform for generating molecular complexity and reaction diversity, starting from easily accessible 4-aminoindole precursors.

Formation of Fused Polycyclic Indole Systems

Stereoselective and Enantioselective Transformations

The development of stereoselective reactions involving this compound is crucial for accessing chiral molecules with potential pharmaceutical applications. Significant progress has been made in controlling the stereochemistry of reactions at both the C7 position and in the formation of fused ring systems.

Chiral catalysts have been instrumental in achieving high levels of enantioselectivity in the functionalization of 4-aminoindoles. Chiral phosphoric acids (CPAs) have emerged as privileged catalysts for aza-Friedel-Crafts reactions. beilstein-journals.orgresearchgate.netbohrium.com They facilitate the C7-alkylation of 4-aminoindoles with electrophiles like ketimines and β,γ-unsaturated α-keto esters, delivering products with excellent enantiomeric excess. nih.govresearchgate.netacs.org The catalyst is believed to activate both the nucleophile and the electrophile through a network of hydrogen bonds, creating a well-defined chiral environment for the C-C bond formation. nih.gov

In addition to CPAs, chiral magnesium bis(phosphate) complexes have proven effective. rsc.orgacs.orgacs.orgnih.gov These catalysts have been used in a unique asymmetric C7-Friedel-Crafts alkylation/N-hemiacetalization cascade reaction of 4-aminoindoles with β,γ-unsaturated α-keto esters. acs.orgacs.orgnih.gov The reaction furnishes functionalized 1,7-annulated indole scaffolds in high yields (up to 98%) and with outstanding enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). acs.orgacs.org The magnesium center is proposed to act as a Lewis acid, activating the keto ester, while the chiral phosphate counterions control the stereochemical outcome. rsc.org N-heterocyclic carbene (NHC) catalysts have also been employed in the enantioselective annulation of aminoindoles, initiated by a regioselective Friedel-Crafts alkylation at the C7 position. nih.gov

| Catalyst System | Reaction Type | Electrophile | Yield | ee | dr | Ref |

| Chiral Phosphoric Acid (CPA) | Friedel-Crafts Alkylation | β,γ-Unsaturated α-ketimino esters | up to 97% | up to 99% | - | nih.govacs.org |

| Chiral Magnesium Phosphate | Friedel-Crafts/N-Hemiacetalization | β,γ-Unsaturated α-keto esters | up to 98% | up to 99% | up to >20:1 | acs.orgacs.org |

| Iridium/P-olefin Ligand | [4+3] Cycloaddition | Azomethine Ylides | Good | up to >99% | up to >20:1 | acs.orgnih.govacs.org |

| N-Heterocyclic Carbene (NHC) | Annulation (F-C/Lactamization) | α-Bromocinnamic aldehydes | up to 91% | up to 98:2 er | - | nih.gov |

Controlling diastereoselectivity is paramount when constructing molecules with multiple stereocenters. Several strategies involving 4-substituted indoles have demonstrated excellent diastereocontrol. In the total synthesis of (−)-indolactam V, an intramolecular Michael-type addition of a 4-substituted indole derivative proceeded with high regio- and diastereoselectivity to construct a key 3,4-fused tricyclic intermediate. beilstein-journals.org This cyclization establishes the relative stereochemistry that is carried through to the final natural product.

Another powerful approach is the stereodivergent synthesis of azepino[3,4,5-cd]indoles. nih.gov Through a cooperative copper/iridium-catalyzed asymmetric allylic alkylation followed by an intramolecular Friedel-Crafts reaction, specific diastereomers of these complex tricyclic systems can be accessed. Furthermore, acid-promoted epimerization allows for the predictable synthesis of up to eight different stereoisomers from the same starting materials, showcasing a high degree of control over the final product's stereochemistry. nih.gov Similarly, the diastereoselective synthesis of spirooxindolepyrrolothiazoles has been achieved via a one-pot, four-component reaction involving a decarboxylative [3+2] cycloaddition, generating five stereocenters with high diastereoselectivity. rsc.org These examples underscore the capacity to direct the formation of specific diastereomers in the synthesis of complex indole-containing molecules.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of 1-Boc-4-aminoindole is governed by the electronic properties of both the pyrrole (B145914) and benzene (B151609) rings, as well as the directing and protecting effects of the Boc and amino groups. Mechanistic studies, often combining experimental evidence with computational analysis, have been instrumental in unraveling the intricate pathways of its key transformations.

Transition state (TS) analysis is a powerful tool for understanding reaction kinetics and selectivity. For reactions involving this compound derivatives, computational modeling, particularly Density Functional Theory (DFT), has been employed to map out reaction pathways and identify the lowest energy transition states.

In the context of Friedel-Crafts reactions, a common transformation for indoles, the regioselectivity is a critical aspect. For instance, in the reaction of 4-aminoindoles with electrophiles, functionalization can occur at various positions, including C3, C5, and C7. acs.orgbeilstein-journals.org Computational studies have shown that the preferred reaction pathway is the one with the lowest activation energy barrier. For example, in the enantioselective Friedel-Crafts alkylation of 4-aminoindoles, DFT calculations have been used to compare the energy profiles of the transition states leading to different regio- and stereoisomers. These studies often reveal that the observed product is formed via the most stable transition state, which can be influenced by factors such as catalyst-substrate interactions and steric hindrance. nih.govrsc.org

A plausible transition state for the organocatalytic Friedel-Crafts reaction of 4-hydroxyindole (B18505) (a related aminoindole precursor) with an isatin-derived ketimine suggests a bifunctional activation mechanism. The catalyst is proposed to form hydrogen bonds with both the nucleophile (indole) and the electrophile (ketimine), bringing them into proximity and lowering the activation energy for the C-C bond formation. acs.org This model helps to rationalize the observed high regio- and enantioselectivity. acs.org Similarly, in rhodium-catalyzed annulation reactions to form 1-aminoindoles, mechanistic studies, including kinetic analysis and isotope labeling experiments, point towards a pathway involving C-H activation, migratory insertion, and reductive elimination. rsc.org DFT calculations can further support these proposed mechanisms by calculating the energies of intermediates and transition states along the catalytic cycle. rsc.orgacs.org

The table below summarizes key findings from transition state analyses in reactions involving aminoindoles.

| Reaction Type | Key Findings from TS Analysis | Reference(s) |

| Organocatalytic Friedel-Crafts Alkylation | Bifunctional activation by the catalyst through hydrogen bonding stabilizes the transition state, leading to high enantioselectivity. The energy difference between competing transition states dictates the regioselectivity (e.g., C3 vs. C7). | acs.orgnih.gov |

| Rhodium-Catalyzed Annulation | The mechanism often involves irreversible C-H bond cleavage as the rate-determining step. The regioselectivity is controlled by the stability of the resulting rhodacycle intermediate. | rsc.org |

| Palladium-Catalyzed Alkynylation | DFT calculations of the energy barriers for C-H activation at different positions (e.g., C4 vs. C2) can explain the observed regioselectivity. The transient directing group plays a crucial role in lowering the activation energy for a specific C-H bond cleavage. | acs.org |

The choice of catalyst, ligand, and solvent is paramount in controlling the outcome of reactions involving this compound. These components can profoundly influence both the reaction rate and its selectivity (chemo-, regio-, and stereoselectivity).

Catalysts: In transition metal-catalyzed reactions, the metal center (e.g., Rh, Pd, Cu) plays a central role in activating the substrates. rsc.orgmdpi.comacs.org For instance, Rh(III) complexes are effective in catalyzing C-H activation and annulation reactions to synthesize 1-aminoindoles. rsc.orgrsc.org The electronic properties and steric bulk of the catalyst can influence its activity and selectivity. In organocatalysis, chiral phosphoric acids (CPAs) have emerged as powerful catalysts for enantioselective Friedel-Crafts reactions of aminoindoles. beilstein-journals.orgnih.gov The acidity and the chiral environment provided by the CPA are crucial for both activating the electrophile and controlling the stereochemical outcome. nih.govacs.org

Ligands: In metal-catalyzed processes, ligands are essential for modulating the reactivity and selectivity of the metal center. Chiral ligands are widely used to induce enantioselectivity. For example, chiral bis(oxazoline) (BOX) ligands in copper-catalyzed Friedel-Crafts reactions and chiral phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions have proven effective in delivering high enantiomeric excesses. nih.govmdpi.com The steric and electronic properties of the ligand can influence the coordination geometry around the metal center, thereby dictating the approach of the substrates and controlling the stereoselectivity. nih.govacs.org

Solvents: The solvent can have a significant impact on reaction rates and selectivities by influencing the solubility of reactants and catalysts, stabilizing charged intermediates or transition states, and in some cases, directly participating in the reaction mechanism. nih.govacs.org For example, in the alkylation of indoles, a switch in solvent from a nonpolar to a polar one can lead to a reversal of regioselectivity, highlighting the crucial role of solvent-substrate and solvent-catalyst interactions. beilstein-journals.orgnih.govacs.org In some Rh(III)-catalyzed reactions for the synthesis of 1-aminoindoles, water has been successfully used as a solvent, offering a green and efficient reaction medium. rsc.org

The following table provides examples of how catalysts, ligands, and solvents influence reactions involving aminoindoles.

| Reaction Component | Role in Selectivity and Efficiency | Example(s) | Reference(s) |

| Catalyst | Activates substrates, controls reaction pathway. | Rh(III) complexes for C-H activation/annulation. Chiral phosphoric acids for enantioselective Friedel-Crafts reactions. | nih.govrsc.orgrsc.org |

| Ligand | Modulates metal reactivity, induces enantioselectivity. | Chiral BOX ligands in Cu-catalyzed reactions. Chiral phosphine ligands in Pd-catalyzed reactions. | nih.govmdpi.com |

| Solvent | Influences solubility, stabilizes intermediates/TS, can switch selectivity. | Toluene vs. THF can switch regioselectivity in alkylations. Water as a green solvent in Rh-catalyzed reactions. | rsc.orgnih.govacs.org |

Transition State Analysis and Reaction Pathway Determination

Spectroscopic and Spectrometric Characterization for Mechanistic Insights

Spectroscopic and spectrometric techniques are indispensable for elucidating reaction mechanisms. In the study of this compound transformations, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are routinely used to identify and characterize reaction intermediates and products.

For instance, in situ NMR monitoring can provide real-time information about the formation and consumption of species in a catalytic cycle. This can help to identify key intermediates and determine reaction kinetics. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of products and intermediates. In some cases, key intermediates, such as palladacycles in palladium-catalyzed C-H functionalization reactions, have been isolated and characterized by X-ray crystallography, providing direct evidence for the proposed mechanistic pathway. acs.org

Computational Chemistry and Density Functional Theory (DFT) Calculations

Computational chemistry, particularly DFT calculations, has become an integral part of mechanistic investigations in modern organic synthesis. nih.govrsc.org These methods provide a molecular-level understanding of reaction pathways, reactivity, and selectivity.

DFT calculations can be used to predict the reactivity of different sites within the this compound molecule. By calculating properties such as atomic charges, frontier molecular orbital (FMO) energies, and Fukui functions, the most nucleophilic or electrophilic sites can be identified. acs.org This information is valuable for predicting the regioselectivity of reactions. For example, the nucleophilic character of various positions on the 4-aminoindole (B1269813) ring can be assessed to predict the most likely site of attack in electrophilic substitution reactions. acs.org

Furthermore, by calculating the energy barriers for different reaction pathways, DFT can predict the major product of a reaction. This predictive power is particularly useful in complex catalytic cycles where multiple competing pathways may exist. rsc.orgacs.org Recent advancements have also seen the application of machine learning models, trained on DFT data, to predict enantioselectivity in asymmetric catalysis. researchgate.net

DFT calculations are highly effective in dissecting the electronic and steric effects of substituents on the reactivity and selectivity of this compound. The Boc protecting group, for example, has a significant electronic effect, withdrawing electron density from the indole (B1671886) nitrogen and influencing the nucleophilicity of the pyrrole ring. However, its primary role is often steric, directing reactions to other positions or preventing unwanted side reactions.

Substituents on the benzene ring of the indole or on the reacting partner can also have profound effects. mdpi.comlibretexts.org DFT can quantify these effects by analyzing changes in the electronic structure (e.g., charge distribution, orbital energies) and by calculating steric hindrance in transition states. For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of substituents on the aryl halide can influence the rate of oxidative addition, while their steric bulk can affect the reductive elimination step. mdpi.com Similarly, in organocatalyzed reactions, the electronic and steric properties of substituents on both the substrate and the catalyst can influence the non-covalent interactions that govern stereoselectivity. acs.orgchimia.ch

The table below details how electronic and steric effects, as understood through computational studies, influence reactions of aminoindoles.

| Effect | Influence on Reactivity and Selectivity | Computational Insights | Reference(s) |

| Electronic | Modulates nucleophilicity/electrophilicity of reacting centers. Influences the stability of intermediates and transition states. | Calculation of atomic charges, FMO energies, and electrostatic potential maps. Analysis of electron-donating and -withdrawing effects on reaction barriers. | libretexts.orgchimia.ch |

| Steric | Dictates the regioselectivity by blocking certain reaction sites. Controls stereoselectivity by favoring specific orientations in the transition state. | Calculation of steric maps and analysis of non-covalent interactions (e.g., van der Waals clashes) in transition state models. | mdpi.comchimia.ch |

Applications in Medicinal Chemistry and Drug Discovery

1-Boc-4-aminoindole as a Building Block for Bioactive Molecules

This compound serves as a crucial starting material for the creation of complex molecules with therapeutic potential. chemimpex.com The presence of the Boc (tert-butyloxycarbonyl) protecting group on the indole (B1671886) nitrogen allows for selective reactions at other positions of the molecule. The amino group at the 4-position is a key functional handle that enables chemists to introduce a wide variety of substituents and build more complex molecular architectures. researchgate.net This strategic placement of functional groups facilitates the synthesis of diverse libraries of compounds for biological screening. chemimpex.com

The indole core itself is a "privileged scaffold," meaning it can serve as a ligand for a variety of biological receptors. frontiersin.org By modifying the 4-aminoindole (B1269813) backbone, researchers can design molecules that target specific enzymes or receptors involved in disease processes. biosynth.com For instance, it has been used in the synthesis of inhibitors for bacterial thymidylate synthase, protein kinase C θ (PKCθ), and cyclooxygenase-2 (COX-2), among others. Its utility extends to the creation of mimetics of natural products with anticancer and antiviral properties, such as the lignan (B3055560) podophyllotoxin.

Structure-Activity Relationship (SAR) Studies of 4-Aminoindole Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the 4-aminoindole scaffold, these studies involve systematically modifying different parts of the molecule and evaluating the impact on its therapeutic effects. This iterative process of design, synthesis, and testing helps to identify the key structural features required for optimal activity and selectivity. acs.org

In the context of HIV-1 fusion inhibitors, for example, SAR studies on indole-based compounds have explored the importance of molecular shape and the linkage between different parts of the molecule. nih.gov Research on 4-aminoquinoline (B48711) derivatives, a related class of compounds, has revealed that specific substitutions on the quinoline (B57606) ring are crucial for their antimalarial activity. acs.org Similarly, for inhibitors of the human mitotic kinesin Eg5, SAR studies have helped to define the minimal chemical structure essential for its inhibitory action. acs.org

For 4-aminoindole-based compounds, SAR studies have been instrumental in optimizing their activity against various targets. For example, in the development of inhibitors for α-synuclein and tau aggregation, researchers have found that 4-aminoindole carboxamide derivatives are more potent than their 5-aminoindole (B14826) counterparts. researchgate.netnih.gov Further modifications to the carboxamide portion of these molecules have led to the identification of compounds with improved efficacy. researchgate.netnih.gov

Development of Lead Compounds and Drug Candidates

The 4-aminoindole scaffold has been the foundation for the development of numerous lead compounds and drug candidates across a range of therapeutic areas. chemimpex.com

Anti-malarial Agents

The 4-aminoquinoline scaffold, which shares structural similarities with 4-aminoindole, has a long history in the treatment of malaria, with chloroquine (B1663885) being a well-known example. wikipedia.orgmdpi.com This has inspired the exploration of indole-based compounds as potential anti-malarial agents. nih.govresearchgate.net The indole nucleus is a key feature in several new classes of anti-malarial compounds, including spiroindolones and aminoindoles. nih.govacs.org These compounds often exhibit novel mechanisms of action, such as targeting the formation of hemozoin in the malaria parasite or inhibiting the PfATP4 protein. nih.gov

One notable example is the aminoindole Genz-644442, which was identified through a high-throughput screen and showed potent activity against Plasmodium falciparum in vitro. nih.gov Optimization of this initial hit led to the development of Genz-668764, a preclinical candidate with significantly improved potency. nih.gov

Compounds Targeting Neurodegenerative Diseases (e.g., α-synuclein and tau oligomer formation)

The aggregation of proteins like α-synuclein and tau is a hallmark of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. nih.govhilarispublisher.com The 4-aminoindole scaffold has emerged as a promising starting point for the design of small molecules that can inhibit this aggregation process. researchgate.netnih.gov

Research has shown that 4-aminoindole carboxamide derivatives can effectively reduce the formation of α-synuclein and tau oligomers and fibrils. researchgate.netnih.gov In one study, several amide derivatives of 4-aminoindole demonstrated anti-oligomer and anti-fibril activities against both α-synuclein and the 2N4R isoform of tau. researchgate.netnih.gov Notably, compound 8 from this series was found to reduce the formation of α-synuclein inclusions in a neuroblastoma cell line. researchgate.netnih.gov

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 4-Aminoindole Carboxamide Derivatives (e.g., 2, 8, 17) | α-synuclein and tau (2N4R isoform) | Inhibited oligomer and fibril formation. | researchgate.netnih.gov |

| Compound 8 | α-synuclein | Reduced inclusion formation in M17D neuroblastoma cells at 40 µM. | researchgate.netnih.gov |

| Compound 46 | α-synuclein | Showed promising anti-oligomer activity. | nih.gov |

| Compound 48 | α-synuclein | Remarkably inhibited α-syn inclusion in M17D cells. | nih.gov |

Potential in Cancer Therapeutics

Indole derivatives have long been recognized for their potential as anticancer agents. chemimpex.combiosynth.com The 4-aminoindole scaffold has been utilized in the synthesis of compounds with antiproliferative activities. tandfonline.com For instance, it has been used as a reactant to prepare inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. Additionally, 4-aminoindole has been used to synthesize the macrolactam tumor promoter indolactam V.

Research into pyrano[3,2-e]indoles, which can be synthesized from indole derivatives, has shown that some of these compounds exhibit antiproliferative effects against various human tumor cell lines. tandfonline.com This highlights the potential of the broader indole scaffold in the development of new cancer therapies.

Other Therapeutic Areas (e.g., antiviral, anti-inflammatory, enzyme inhibitors)

The versatility of the 4-aminoindole scaffold extends to several other therapeutic areas. chemimpex.com

Application in Natural Product Total Synthesis

The strategic placement of the amino group at the C4 position of the indole ring makes this compound and its un-protected form, 4-aminoindole, valuable starting materials or key intermediates in the total synthesis of complex natural products. The C4-amino moiety provides a crucial handle for constructing intricate ring systems fused to the indole core.

Indolactam V is a core structural motif and a biosynthetic precursor to the teleocidins, a family of indole alkaloids that are potent activators of protein kinase C (PKC). nih.govjove.com The synthesis of the conformationally strained nine-membered lactam ring fused at the C3 and C4 positions of the indole is a significant chemical challenge. Several total syntheses have leveraged a 4-aminoindole scaffold to achieve this key transformation.

One of the most efficient routes to the teleocidin family, developed by Baran and colleagues, commences with 4-bromoindole. nih.gov A critical step in this synthesis is an electrochemical amination to install the nitrogen at the C4 position, followed by a sequence including a copper-mediated tryptophol (B1683683) construction and macrolactamization to furnish Indolactam V. This five-step synthesis represents the most concise route to Indolactam V reported. nih.gov The synthesis of (±)-indolactam V has also been described in 11 steps starting directly from 4-aminoindole. acs.org

The general strategy in these syntheses involves forming the crucial C4–N bond between the indole ring and the amino group of a valine derivative, which ultimately becomes part of the macrocycle. jove.comresearchgate.net The use of this compound or a precursor allows for the direct and regioselective construction of this bond, setting the stage for the subsequent intramolecular cyclization to form the nine-membered ring characteristic of the indolactam core. researchgate.net Once Indolactam V is formed, it serves as a common intermediate for the divergent synthesis of various teleocidin alkaloids. nih.govresearchgate.net

Table 1: Key Synthetic Strategies for Indolactam V

| Strategy | Starting Material | Key Steps | Reference |

| Electrochemical Amination | 4-Bromoindole | Electrochemical amination, Cu-mediated aziridine (B145994) opening, Macrolactamization | nih.govjove.com |

| Direct C4-N Coupling | 4-Aminoindole | Coupling with valine derivative, Intramolecular cyclization | acs.orgresearchgate.net |

| Indolyne Functionalization | Substituted Indole | Distortion-controlled indolyne functionalization, Intramolecular conjugate addition | researchgate.net |

The hapalindoles are a large family of indole terpenoid alkaloids isolated from cyanobacteria, many of which exhibit interesting biological activities, including insecticidal and antimycotic effects. google.comgoogle.com A defining structural feature of many hapalindoles is a tetracyclic core resulting from a cyclization event involving the C4 position of the indole ring and a pendant terpene-derived chain. google.commdpi.com

The biosynthetic hypothesis for these molecules, proposed by Moore, involves an enzymatic joining of a tryptophan derivative with a terpene, followed by a key cyclization between the C4 of the indole and the terpene side chain. google.com Synthetic chemists have developed biomimetic approaches that mimic this key C4-cyclization.

For instance, the total syntheses of hapalindole Q and other related family members have been achieved using a unified oxidative cyclization strategy. These syntheses often rely on Friedel-Crafts-type reactions or other electrophilic aromatic substitution methods to form the critical bond at the indole C4-position. mdpi.comresearchgate.net The presence of an activating group, such as the amino group in 4-aminoindole (often protected), can facilitate this key bond-forming step, making it a strategic starting point for accessing the hapalindole core. While not always starting directly from this compound, the logic of these syntheses underscores the importance of functionalizing the C4 position to enable the crucial ring-forming reaction that defines this class of natural products.

Synthesis of Indolactam V and Teleocidins

Bioconjugation Applications

Bioconjugation is the process of covalently linking molecules, such as small-molecule probes or drugs, to biomolecules like proteins or nucleic acids. researchgate.net This technique is fundamental to developing diagnostics, therapeutics like antibody-drug conjugates (ADCs), and tools for basic biological research. nih.gov The functional groups on this compound, namely the protected amine and the reactive indole ring, provide potential avenues for its use in this field.

While the direct use of this compound in bioconjugation is not extensively documented, its constituent parts—the 4-aminoindole scaffold—have demonstrated utility in several bioconjugation strategies.

Precursor to Reactive Probes: The 4-amino group can be readily modified to install a reactive handle for bioconjugation. For example, 4-aminoindole has been reacted with acryloyl chloride to form 4-acrylamido-indole. google.com The resulting acrylamide (B121943) is a Michael acceptor, a well-known reactive group that can covalently bind to nucleophilic residues on proteins, most notably the thiol group of cysteine, under physiological conditions. This converts the 4-aminoindole core into a cysteine-reactive probe.

Metabolic Labeling and Incorporation: 4-aminoindole can be used in a technique known as selective pressure incorporation. In this method, 4-aminoindole is supplied to tryptophan-auxotrophic bacteria during protein expression. jove.comresearchgate.net The cellular machinery biosynthetically converts 4-aminoindole into 4-amino-tryptophan (4-aTrp), which is then incorporated into the protein structure in place of tryptophan. researchgate.net This has been used to engineer an Enhanced Cyan Fluorescent Protein (ECFP) into a "Golden" Fluorescent Protein (GdFP) with red-shifted spectral properties, demonstrating how a simple indole derivative can be used to modify the function of a protein from within. jove.comresearchgate.net This metabolic incorporation of the 4-aminoindole core into the tryptophan biosynthesis pathway is also the basis for the antimycobacterial activity of certain indole-4-carboxamides, which act as pro-drugs that release 4-aminoindole inside the cell.

Indole Ring-Based Conjugation: The indole ring itself is a target for site-specific protein modification. Methods have been developed to label proteins by reacting the C3 position of indole derivatives with lysine (B10760008) residues in the presence of formaldehyde. nih.govacs.org This reaction proceeds via an in-situ formed imine on the lysine side chain, which acts as an electrophile for the nucleophilic indole ring. This strategy allows for the site-specific attachment of indole-based tags to proteins under mild, non-denaturing conditions. nih.govacs.org

Table 2: Bioconjugation Strategies Involving the 4-Aminoindole Scaffold

| Strategy | Description | Target Biomolecule/Residue | Reference |

| Reactive Probe Synthesis | The amino group is functionalized into a reactive group (e.g., an acrylamide) for covalent linking. | Cysteine | google.com |

| Metabolic Incorporation | 4-aminoindole is fed to cells and biosynthetically converted to 4-amino-tryptophan, which is incorporated during protein synthesis. | Tryptophan sites | jove.comresearchgate.net |

| Indole Ring Conjugation | The indole ring acts as a nucleophile to react with activated primary amines on proteins. | Lysine, N-terminus | nih.govacs.org |

Emerging Trends and Future Directions

Development of Novel Catalytic Systems for Efficient Synthesis

The creation of 1-Boc-4-aminoindole and its derivatives frequently depends on catalytic reactions. A primary research objective is the development of new catalytic systems to increase reaction yields, shorten reaction times, and improve selectivity. Researchers are investigating transition metal catalysts, like palladium and copper, paired with custom ligands to facilitate more efficient carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formations. beilstein-journals.orgnih.gov For example, rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the indole (B1671886) core. rsc.org Similarly, palladium-catalyzed processes have been refined to operate under milder conditions, making the synthesis more sustainable and cost-effective. nih.gov A novel heterogeneous copper catalyst supported on modified lignosulfonate has also shown high efficiency in synthesizing complex indole systems in a three-component reaction involving 4-aminoindole (B1269813). beilstein-journals.org The overarching aim is to create catalysts that function effectively under gentle conditions and with reduced catalyst quantities, thereby lowering both economic and environmental costs. beilstein-journals.org

Table 1: Novel Catalytic Systems in Indole Synthesis

| Catalyst System | Ligand/Support | Target Reaction | Key Advantages |

|---|---|---|---|

| Rhodium(III) Complexes | Cp* (pentamethylcyclopentadienyl) | C-H Activation/Annulation | Direct functionalization of the indole ring, high efficiency. rsc.org |

| Palladium(II) Acetate (B1210297) | Phosphine (B1218219) Ligands (e.g., PPh₃) | Reductive Cyclization | Milder reaction conditions, avoids harsh reagents. nih.gov |

| Copper (Cu) on Lignosulfonate | Modified Lignosulfonate | Three-Component Reaction | Heterogeneous, reusable catalyst, good yields. beilstein-journals.org |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize synthetic procedures, a thorough understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques now permit the real-time (in-situ) monitoring of chemical reactions, offering previously unavailable insights. frontiersin.orgccspublishing.org.cn For the synthesis involving intermediates like this compound, Process Analytical Technology (PAT) is being adopted. mt.comthermofisher.com Techniques such as in-situ Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy are used to track reactant consumption and the formation of products and intermediates. mt.commdpi.com This real-time data allows for precise control over reaction parameters, which helps to prevent the formation of impurities and ensures process safety. mt.comagnopharma.com Mass spectrometry-based methods are also being developed for the online monitoring of complex organic reactions, offering high selectivity where spectroscopic methods might be challenged. acs.org

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Spectroscopic Technique | Information Obtained | Application in Synthesis |

|---|---|---|

| In-situ FT-IR (e.g., ReactIR) | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Optimization of reaction time, temperature, and reagent addition; kinetic and mechanistic understanding. mt.com |

| In-situ Raman Spectroscopy | Monitoring of crystalline forms, reaction progress in slurries, and polymorphism. mdpi.com | Ensures the correct polymorphic form of the product is obtained; monitors crystallization kinetics. mdpi.com |

Integration of Machine Learning and AI in Synthetic Route Design

Table 3: AI/ML Applications in Synthetic Chemistry

| AI/ML Application | Description | Impact on Indole Synthesis |

|---|---|---|

| Retrosynthesis Prediction | AI algorithms suggest potential synthetic pathways by working backward from the target molecule. mit.eduacs.org | Discovery of novel and more efficient routes to this compound and other complex heterocycles. rsc.orgchemrxiv.org |

| Reaction Outcome Prediction | ML models predict the yield, selectivity, and other outcomes of a reaction based on input parameters. oup.com | Reduces the number of experiments needed, saving time and resources. oup.com |

Exploration of New Pharmacological Targets for this compound Derivatives